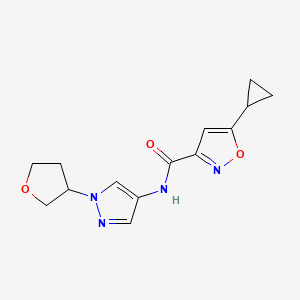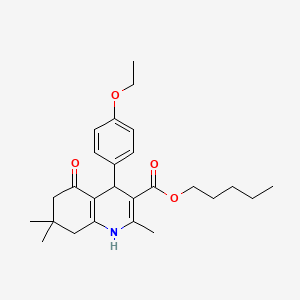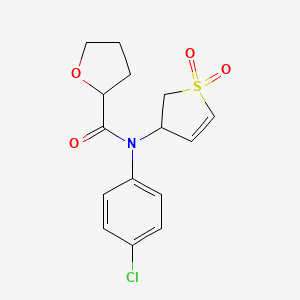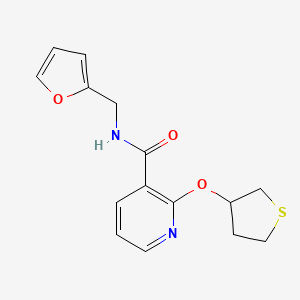![molecular formula C28H24N4O2S2 B2519044 2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242876-69-2](/img/structure/B2519044.png)
2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. The papers provided discuss several derivatives of pyrido and thieno pyrimidinones, which are compounds known for their diverse pharmacological properties, including antimicrobial and antitumor activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with aminothiophenes or pyridines, which are then subjected to condensation reactions to form the pyrimidinone core . For example, the synthesis of thieno[2,3-b]pyridine-fused pyrimidinones involves a tandem protocol utilizing microwave irradiation followed by a reaction with arylazole-based amines . Similarly, classical antifolates with a pyrrolo[2,3-d]pyrimidine scaffold were synthesized through a concise sequence starting from diamino or amino-oxo methylpyrrolopyrimidines .
Molecular Structure Analysis
The molecular structure of pyrido and thieno pyrimidinones is characterized by the presence of a pyrimidinone core fused to a pyridine or thiophene ring. These structures can be further modified by introducing various substituents, which can significantly affect their biological activity . The presence of specific functional groups, such as thioether, hydroxyl, or methyl groups, plays a crucial role in the interaction of these compounds with biological targets .
Chemical Reactions Analysis
The chemical reactivity of these compounds often involves their interaction with enzymes or biological receptors. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, where the presence of phenol or catechol moieties is crucial for pharmacophoric recognition . Additionally, the reactivity under phase transfer conditions has been explored for the selective S-alkylation of pyrido[2,3-d]pyrimidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can enhance their drug-like properties, as indicated by SwissADME predictions for a series of thieno[2,3-b]pyridine-fused pyrimidinones . Moreover, the antimicrobial and antitumor activities of these compounds are often evaluated in vitro, providing insights into their potential therapeutic applications .
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Research has demonstrated the synthesis of related thieno[3,2-d]pyrimidine derivatives, highlighting their potent antitumor and antibacterial properties. A study by Hafez, Alsalamah, and El-Gazzar (2017) synthesized a series of compounds, including thieno[3,2-d]pyrimidinones, which were evaluated for their in vitro activity against liver, colon, and lung cancer cell lines. The compounds exhibited higher activity against all tested cell lines than doxorubicin, a standard anticancer drug. This suggests the compound's framework may hold potential for developing new anticancer therapies Hafez, Alsalamah, & El-Gazzar, 2017.
Antimicrobial Properties
The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their antimicrobial properties were also explored. Compounds synthesized in the framework of thieno[3,2-d]pyrimidinones showed high activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents. The study underscores the importance of structural modifications in enhancing antimicrobial efficacy Hafez, Alsalamah, & El-Gazzar, 2017.
Potential for Dual Inhibitory Activity
Another significant research finding is related to the design and synthesis of compounds as dual inhibitors of key enzymes involved in cancer cell growth. Gangjee, Lin, Kisliuk, and McGuire (2005) synthesized derivatives that showed potent inhibitory activity against both dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical for DNA synthesis in cancer cells. This dual inhibitory action presents a promising avenue for anticancer drug development Gangjee, Lin, Kisliuk, & McGuire, 2005.
Propriétés
IUPAC Name |
4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2S2/c33-23-9-5-16-31(23)21-12-10-20(11-13-21)18-35-28-30-24-22-8-4-15-29-26(22)36-25(24)27(34)32(28)17-14-19-6-2-1-3-7-19/h1-4,6-8,10-13,15H,5,9,14,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNRVRXSWPATSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NC4=C(C(=O)N3CCC5=CC=CC=C5)SC6=C4C=CC=N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



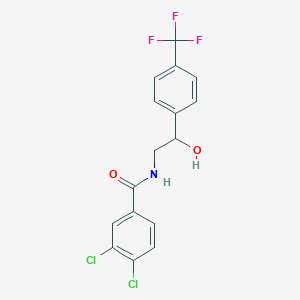

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)

![methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2518970.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2518972.png)
